Mesoridazine

Description

A phenothiazine antipsychotic with effects similar to chlorpromazine.

This compound is a Phenothiazine.

This compound has been reported in Phomopsis phaseoli with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1970 and is indicated for psychosis. This drug has a black box warning from the FDA.

This compound is only found in individuals that have used or taken this drug. It is a phenothiazine antipsychotic with effects similar to chlorpromazine. [PubChem]Based upon animal studies, this compound, as with other phenothiazines, acts indirectly on reticular formation, whereby neuronal activity into reticular formation is reduced without affecting its intrinsic ability to activate the cerebral cortex. In addition, the phenothiazines exhibit at least part of their activities through depression of hypothalamic centers. Neurochemically, the phenothiazines are thought to exert their effects by a central adrenergic blocking action.

A phenothiazine antipsychotic with effects similar to CHLORPROMAZINE.

structure in first source

See also: Chlorpromazine (related); Thioridazine (related); Trifluoperazine (related) ... View More ...

Propriétés

IUPAC Name |

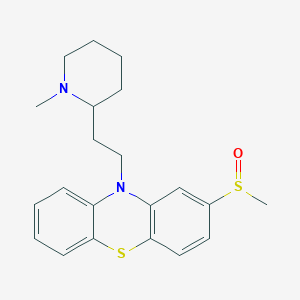

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVMESMUVMCQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023265 | |

| Record name | Mesoridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mesoridazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE TO PALE YELLOW CRYSTALLINE POWDER; FAINT ODOR; DECOMP @ ABOUT 178 °C; 1 G SOL IN 20 ML WATER, ABOUT 30 ML ALC, IN 8 ML CHLOROFORM, ABOUT 6.6 ML METHANOL /BESYLATE/, 7.67e-02 g/L | |

| Record name | MESORIDAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesoridazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Oily product | |

CAS No. |

5588-33-0 | |

| Record name | Mesoridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesoridazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesoridazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mesoridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesoridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESORIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XE4NWM740 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MESORIDAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesoridazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Crystals from ethyl acetate; MP: 115-120 °C /tartrate/ | |

| Record name | MESORIDAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Mesoridazine's Affinity for the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of mesoridazine for the dopamine D2 receptor. This compound, a phenothiazine antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects primarily through its interaction with central nervous system receptors, with the dopamine D2 receptor being a key target.[1] This document details the quantitative binding data, experimental methodologies for affinity determination, and the associated signaling pathways.

Quantitative Binding Affinity of this compound for the Dopamine D2 Receptor

This compound demonstrates a high affinity for the dopamine D2 receptor. The binding affinity is typically quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower Ki value indicates a higher binding affinity. Studies have shown that the stereochemistry of this compound influences its binding potency. Specifically, two of its stereoisomers exhibit potent binding to the D2 receptor.[2]

| Compound | Receptor | Parameter | Value (nM) |

| This compound (two stereoisomers) | Dopamine D2 | Ki | < 3[2] |

| This compound (two stereoisomers) | Dopamine D2 | IC50 | ≤ 10[2] |

| This compound | Dopamine D2 | Ki | < 20[3] |

Experimental Protocol: Radioligand Competition Binding Assay for Dopamine D2 Receptor

The determination of this compound's binding affinity for the dopamine D2 receptor is commonly achieved through in vitro radioligand competition binding assays. A typical protocol utilizes [3H]-spiperone, a potent D2 antagonist, as the radioligand.

Materials and Reagents:

-

Receptor Source: Membranes from cells stably expressing the human dopamine D2L receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]-spiperone (specific activity ~70-90 Ci/mmol).

-

Competitor: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM spiperone or 1-10 µM (+)-butaclamol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C), pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a final protein concentration of approximately 5-20 µg per well.

-

Assay Setup: In a 96-well microplate, add the following components in order:

-

Assay buffer.

-

Varying concentrations of this compound (typically in a range of 10⁻¹¹ to 10⁻⁵ M).

-

For total binding wells, add assay buffer instead of the competitor.

-

For non-specific binding wells, add the non-specific binding control (e.g., 10 µM spiperone).

-

[3H]-spiperone at a final concentration near its Kd value (typically 0.1-0.5 nM).[1]

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium, typically 60-120 minutes, with gentle agitation.[1][4]

-

Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-spiperone.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

-

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[5][6] Upon activation by an agonist like dopamine, or antagonism by a drug like this compound, the receptor influences several intracellular signaling cascades.

-

Gαi/o Pathway: Activation of the D2 receptor leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).[5] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Gβγ Subunit Signaling: The liberated Gβγ subunits can directly modulate the activity of various effector proteins. For instance, they can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.[5][7] They can also inhibit N-type and P/Q-type voltage-gated calcium channels.

-

β-Arrestin Pathway: Like many GPCRs, the D2 receptor can also signal through a G protein-independent pathway involving β-arrestins. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only desensitizes the G protein-mediated signaling but can also initiate distinct signaling cascades.

Visualizations

Caption: Experimental workflow for a radioligand binding assay.

Caption: Dopamine D2 receptor signaling pathway.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. Synthesis, receptor binding and functional studies of this compound stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]

Mesoridazine's Antagonism of the Serotonin 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pharmacological interaction between mesoridazine, a phenothiazine antipsychotic, and the serotonin 5-HT2A receptor. This compound, a principal metabolite of thioridazine, exerts its therapeutic effects in schizophrenia, in part, through its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4] This document collates available quantitative data on this compound's binding affinity and functional antagonism at the 5-HT2A receptor, details relevant experimental methodologies, and illustrates the associated signaling pathways. While direct in vivo receptor occupancy data for this compound at the 5-HT2A receptor is limited, this guide discusses the established principles and techniques used for such determinations with other antipsychotic agents. This resource is intended to serve as a comprehensive reference for researchers and professionals engaged in the study of antipsychotic drug action and serotonergic neurotransmission.

Introduction

This compound is a typical antipsychotic of the phenothiazine class that was historically used in the management of schizophrenia.[2] Its mechanism of action involves the blockade of several neurotransmitter receptors in the central nervous system, with notable antagonism at dopamine D2 and serotonin 5-HT2A receptors.[1][2] The antagonism of 5-HT2A receptors is a key pharmacological feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia. Although this compound is no longer marketed in the United States due to cardiac-related safety concerns, its pharmacology, particularly its interaction with the 5-HT2A receptor, remains a subject of scientific interest for the development of novel antipsychotic agents with improved safety profiles.[2]

Quantitative Analysis of this compound's 5-HT2A Receptor Interaction

The interaction of this compound with the 5-HT2A receptor has been characterized through in vitro binding and functional assays. The following tables summarize the available quantitative data. It is important to note that specific binding affinity (Ki) and functional antagonism (IC50) values for the racemic mixture of this compound are not consistently reported in publicly available literature. The data presented here is derived from studies on its stereoisomers and related compounds.

Table 1: 5-HT2A Receptor Binding Affinity of this compound Stereoisomers

| Compound | Receptor | Binding Affinity (Ki) | Comments | Reference |

| This compound Isomer 1 | Human 5-HT2A | Moderate Affinity | One of two isomers with potent D2 receptor binding. | [5] |

| This compound Isomer 2 | Human 5-HT2A | Moderate Affinity | One of two isomers with potent D2 receptor binding. | [5] |

| This compound Isomer 3 | Human 5-HT2A | Moderate Affinity | Devoid of significant D2 receptor binding. | [5] |

| This compound Isomer 4 | Human 5-HT2A | Poor Affinity | [5] |

Note: The study by Choi et al. (2004) did not provide specific Ki values for the "moderate affinity" isomers.[5]

Table 2: Comparative 5-HT2A Receptor Binding Affinities of Related Antipsychotics

| Compound | Receptor | Binding Affinity (Ki) in nM | Reference |

| Thioridazine | Human 5-HT2A | 15.2 | [6] |

| Clozapine | Human 5-HT2A | 10.1 | [6] |

| Olanzapine | Human 5-HT2A | 4.9 | [6] |

| Risperidone | Human 5-HT2A | 0.6 | [6] |

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses. This compound, as an antagonist, blocks the initial activation of this cascade by preventing agonist binding to the 5-HT2A receptor.

Caption: 5-HT2A Receptor Gq Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor. In the context of this compound and the 5-HT2A receptor, a competition binding assay is typically employed. This involves incubating a constant concentration of a radiolabeled 5-HT2A receptor antagonist (e.g., [3H]ketanserin) with a preparation of cells or membranes expressing the 5-HT2A receptor, in the presence of increasing concentrations of unlabeled this compound. The amount of radioligand bound to the receptor is then measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value, which represents the binding affinity of this compound, can then be calculated from the IC50 value.

Caption: Workflow for a Radioligand Competition Binding Assay.

Experimental Workflow: Calcium Flux Assay

Calcium flux assays are functional assays that measure the increase in intracellular calcium concentration following receptor activation. For assessing the antagonist activity of this compound, cells expressing the 5-HT2A receptor are first loaded with a calcium-sensitive fluorescent dye. The cells are then pre-incubated with varying concentrations of this compound. Subsequently, a known 5-HT2A receptor agonist (e.g., serotonin) is added to stimulate the receptor. The change in fluorescence, which corresponds to the change in intracellular calcium levels, is measured. The ability of this compound to inhibit the agonist-induced calcium flux is quantified to determine its IC50 value, representing its functional potency as an antagonist.

Caption: Workflow for a Calcium Flux Functional Assay.

Detailed Experimental Protocols

Radioligand Binding Assay (Adapted from generic protocols)

-

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist).

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

-

Test compound: this compound hydrochloride.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well microplate, add in the following order:

-

Assay buffer.

-

This compound solution (or vehicle for total binding, or non-specific binding control).

-

[3H]ketanserin at a final concentration close to its Kd.

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Assay (Adapted from generic protocols)

-

Objective: To determine the functional antagonist potency (IC50) of this compound at the human 5-HT2A receptor.

-

Materials:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

5-HT2A receptor agonist (e.g., serotonin).

-

Test compound: this compound hydrochloride.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96-well black-walled, clear-bottom microplates.

-

A fluorescence plate reader with an integrated liquid handling system.

-

-

Procedure:

-

Seed the cells in 96-well microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate the cells with the this compound dilutions (or vehicle) for a defined period (e.g., 15-30 minutes) at room temperature.

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Add a pre-determined concentration of the 5-HT2A agonist (typically the EC80 concentration) to all wells and continue to record the fluorescence signal.

-

The change in fluorescence intensity reflects the increase in intracellular calcium.

-

Calculate the percentage of inhibition of the agonist-induced response for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo 5-HT2A Receptor Occupancy

Determining the in vivo receptor occupancy of a drug is crucial for understanding its therapeutic window and dose-response relationship in a physiological setting. Positron Emission Tomography (PET) is a non-invasive imaging technique commonly used to measure receptor occupancy in the living brain.[7][8][9][10][11][12]

General Principles of PET for Receptor Occupancy

PET studies for receptor occupancy typically involve the administration of a radiolabeled ligand that binds with high affinity and selectivity to the target receptor (e.g., [11C]MDL 100,907 or [18F]altanserin for the 5-HT2A receptor).[7][8] A baseline PET scan is performed to measure the receptor availability in a drug-naive state. Subsequently, the subject is treated with the drug of interest (e.g., this compound), and a second PET scan is conducted. The reduction in the binding of the radioligand in the presence of the drug is used to calculate the percentage of receptor occupancy.

In Vivo 5-HT2A Receptor Occupancy of this compound

A comprehensive search of the scientific literature did not yield specific in vivo 5-HT2A receptor occupancy data for this compound. Studies have been conducted on other antipsychotics, demonstrating that therapeutic doses of atypical antipsychotics generally lead to high occupancy of 5-HT2A receptors.[10][11][12] For instance, PET studies have shown that atypical antipsychotics like olanzapine and sertindole exhibit significant 5-HT2A receptor occupancy at clinically effective doses.[10] Given this compound's classification as a typical antipsychotic with some atypical properties, it is plausible that it also occupies 5-HT2A receptors in vivo, contributing to its overall clinical effect. However, without direct experimental evidence, the precise dose-occupancy relationship for this compound at the 5-HT2A receptor remains to be determined.

Conclusion

This compound is a pharmacologically complex agent with significant antagonist activity at the serotonin 5-HT2A receptor. This technical guide has summarized the available, albeit limited, quantitative data on its interaction with this receptor, provided detailed methodologies for its in vitro characterization, and outlined the relevant signaling pathways. The lack of specific in vivo 5-HT2A receptor occupancy data for this compound highlights a gap in our understanding of its clinical pharmacology. Further research, potentially employing modern neuroimaging techniques, would be necessary to fully elucidate the in vivo central nervous system effects of this compound. The information presented herein serves as a valuable resource for researchers in the field of neuropsychopharmacology and drug development, providing a foundation for future investigations into the role of 5-HT2A receptor antagonism in the treatment of psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Thioridazine - Wikipedia [en.wikipedia.org]

- 5. Synthesis, receptor binding and functional studies of this compound stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PET imaging of central 5-HT2A receptors with carbon-11-MDL 100,907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PET imaging of serotonin type 2A receptors in late-life neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-HT(2A) receptor binding is reduced in drug-naive and unchanged in SSRI-responder depressed patients compared to healthy controls: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin: 5-HT2A receptor occupancy in vivo and response to the new antipsychotics olanzapine and sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo serotonin 5-HT(2A) receptor occupancy and quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Mesoridazine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of Mesoridazine, a phenothiazine derivative with antipsychotic properties. The information compiled herein is intended for research and development purposes, offering a comprehensive understanding of the synthetic pathway, experimental procedures, and relevant biological context.

Introduction

This compound, chemically known as 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine, is a metabolite of thioridazine and belongs to the class of typical antipsychotics.[1] Its mechanism of action primarily involves the antagonism of dopamine D2 receptors in the central nervous system.[2] This guide outlines a well-established synthetic route to this compound, commencing from 2-methylthiophenothiazine. The synthesis involves a four-step process encompassing protection of the phenothiazine nitrogen, oxidation of the sulfide to a sulfoxide, deprotection, and subsequent alkylation to introduce the piperidinylethyl side chain.

Synthetic Pathway Overview

The chemical synthesis of this compound can be conceptually broken down into four key stages. This multi-step process is designed to selectively modify the phenothiazine core and introduce the characteristic side chain.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of this compound.

Step 1: Synthesis of 10-Acetyl-2-methylthiophenothiazine (Intermediate 1)

Objective: To protect the nitrogen atom of the phenothiazine ring system to prevent side reactions in the subsequent oxidation step.

Reaction: 2-Methylthiophenothiazine is reacted with acetic anhydride to form the N-acetylated product.

Procedure: A mixture of 2-methylthiophenothiazine (1.0 eq) and acetic anhydride (1.5 eq) is heated at reflux for 2 hours. The reaction mixture is then cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 10-acetyl-2-methylthiophenothiazine as a solid.

Step 2: Synthesis of 10-Acetyl-2-(methylsulfinyl)phenothiazine (Intermediate 2)

Objective: To selectively oxidize the sulfide group at the 2-position of the phenothiazine ring to a sulfoxide.

Reaction: 10-Acetyl-2-methylthiophenothiazine is oxidized using hydrogen peroxide in a suitable solvent.

Procedure: To a solution of 10-acetyl-2-methylthiophenothiazine (1.0 eq) in glacial acetic acid, 30% hydrogen peroxide (1.1 eq) is added dropwise at a temperature maintained below 25°C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into water, and the precipitated product is collected by filtration. The crude product is purified by recrystallization from ethanol to afford 10-acetyl-2-(methylsulfinyl)phenothiazine.

Step 3: Synthesis of 2-(Methylsulfinyl)phenothiazine (Intermediate 3)

Objective: To remove the acetyl protecting group from the nitrogen atom to allow for the subsequent alkylation.

Reaction: The N-acetyl group of 10-acetyl-2-(methylsulfinyl)phenothiazine is removed by base-catalyzed hydrolysis.

Procedure: A suspension of 10-acetyl-2-(methylsulfinyl)phenothiazine (1.0 eq) in methanol is treated with a solution of potassium carbonate (2.0 eq) in water. The mixture is heated at reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 2-(methylsulfinyl)phenothiazine.

Step 4: Synthesis of this compound

Objective: To introduce the 2-(1-methylpiperidin-2-yl)ethyl side chain at the nitrogen of the phenothiazine ring.

Reaction: 2-(Methylsulfinyl)phenothiazine is alkylated with 2-(2-chloroethyl)-1-methylpiperidine in the presence of a strong base.

Procedure: To a suspension of sodamide (1.2 eq) in anhydrous toluene, a solution of 2-(methylsulfinyl)phenothiazine (1.0 eq) in anhydrous toluene is added dropwise under a nitrogen atmosphere. The mixture is stirred at room temperature for 1 hour. A solution of 2-(2-chloroethyl)-1-methylpiperidine (1.1 eq) in anhydrous toluene is then added, and the reaction mixture is heated at reflux for 6 hours. After cooling, the reaction is quenched by the careful addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that yields are illustrative and may vary based on experimental conditions and scale.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |

| 1 | 10-Acetyl-2-methylthiophenothiazine | C₁₅H₁₃NOS₂ | 287.40 | 90 | >98 |

| 2 | 10-Acetyl-2-(methylsulfinyl)phenothiazine | C₁₅H₁₃NO₂S₂ | 303.40 | 85 | >97 |

| 3 | 2-(Methylsulfinyl)phenothiazine | C₁₃H₁₁NOS₂ | 261.37 | 92 | >98 |

| 4 | This compound | C₂₁H₂₆N₂OS₂ | 386.58 | 75 | >99 |

Mechanism of Action and Signaling Pathway

This compound exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism leads to a reduction in dopaminergic neurotransmission, which is thought to alleviate the positive symptoms of schizophrenia. Additionally, this compound interacts with other neurotransmitter systems, including serotonergic, adrenergic, and cholinergic receptors, which contributes to its overall pharmacological profile and side effects.[2]

Conclusion

This guide provides a foundational understanding of the chemical synthesis of this compound for research purposes. The described four-step synthesis is a practical approach for obtaining this compound in a laboratory setting. Researchers utilizing this information should adhere to all appropriate safety protocols and conduct thorough analytical characterization of all synthesized materials. The provided diagrams and tables are intended to facilitate a clear and concise understanding of the synthesis and its underlying principles.

References

The Pharmacodynamics of Mesoridazine: An In-Depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive overview of the pharmacodynamics of mesoridazine in animal models. This compound, a metabolite of the phenothiazine antipsychotic thioridazine, exhibits a complex pharmacological profile primarily characterized by its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.

This guide synthesizes key findings from preclinical studies, presenting quantitative data in structured tables for comparative analysis, detailing experimental methodologies for critical assays, and visualizing complex signaling pathways and workflows through diagrams.

Core Mechanism of Action

This compound's antipsychotic effects are largely attributed to its blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2] This action is believed to mitigate the positive symptoms of psychosis. Additionally, its antagonism of serotonin 5-HT2A receptors may contribute to its efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects compared to more selective D2 antagonists.[1][3]

Like other phenothiazines, this compound also demonstrates activity at other receptors, including adrenergic and cholinergic receptors, which contributes to its broader side effect profile.[1][2] Animal studies have been instrumental in elucidating this complex receptor interaction landscape and its behavioral and neurochemical consequences.

Receptor Binding Affinity

The affinity of this compound for various neurotransmitter receptors has been characterized in vitro, primarily using tissue homogenates from animal brains. The following table summarizes key binding affinity (Ki) values.

| Receptor | Animal Model | Brain Region | Ki (nM) | Reference |

| Dopamine D2 | Rabbit | Striatum | < 3 | [3] |

| Serotonin 5-HT2A | Not Specified | Not Specified | Moderate Affinity | [3] |

| Dopamine D3 | Not Specified | Not Specified | Moderate Affinity | [3] |

| Dopamine D1 | Rat | Brain | - | [4] |

| Alpha-1 Adrenergic | Rat | Brain | - | [4] |

| Muscarinic | Rat | Brain | - | [4] |

Note: Specific Ki values for D1, alpha-1, and muscarinic receptors were not explicitly stated in the provided search results but were investigated in comparative studies.

Neurochemical Effects in Animal Models

This compound administration in animal models leads to significant alterations in neurotransmitter dynamics, particularly within the dopaminergic system.

Dopamine Autoreceptor Blockade

In vitro studies using perfused rabbit striatal slices have demonstrated that this compound is a potent antagonist of dopamine autoreceptors.[5][6] These presynaptic receptors regulate the synthesis and release of dopamine. By blocking these autoreceptors, this compound increases the firing rate of dopaminergic neurons and enhances dopamine release.

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and its parent compound, thioridazine, for antagonizing the apomorphine-induced inhibition of dopamine release.

| Compound | Animal Model | Tissue | IC50 (nM) | Reference |

| This compound | Rabbit | Striatal Slices | 14.4 | [5] |

| Thioridazine | Rabbit | Striatal Slices | 130 | [5] |

| Sulforidazine | Rabbit | Striatal Slices | 6.1 | [5] |

These findings highlight that this compound is significantly more potent than thioridazine in blocking dopamine autoreceptors, suggesting that a substantial portion of thioridazine's pharmacological activity may be attributable to its active metabolites.[5][6]

Dopamine Signaling Pathway

The following diagram illustrates the simplified signaling pathway of dopamine D2 receptor antagonism by this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, receptor binding and functional studies of this compound stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Greater potency of this compound and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative antidopaminergic properties of thioridazine, this compound and sulforidazine on the corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Mesoridazine's Receptor Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro receptor binding profile of Mesoridazine, a phenothiazine antipsychotic. The information is compiled to assist researchers and professionals in understanding its polypharmacology and to provide detailed experimental frameworks for further investigation.

Core Summary

This compound is a metabolite of thioridazine and exhibits a complex receptor binding profile, acting as an antagonist at various neurotransmitter receptors. Its antipsychotic effects are primarily attributed to its high affinity for dopamine D2 receptors. However, its interactions with a range of other receptors, including serotonergic, adrenergic, histaminergic, and muscarinic receptors, contribute to its overall pharmacological effects and side-effect profile.

Data Presentation: this compound's In Vitro Receptor Binding Affinities

The following table summarizes the quantitative data for this compound's binding affinity (Ki) at various human receptors. The data is compiled from multiple sources to provide a comparative overview. It is important to note that binding affinities can vary between studies due to different experimental conditions.

| Receptor Family | Receptor Subtype | This compound Ki (nM) | Reference Radioligand | Tissue/Cell Source |

| Dopamine | D1 | >1000 | [3H]-SCH23390 | Recombinant |

| D2 | < 3 | [3H]-Spiperone | Recombinant | |

| D3 | Moderate Affinity | [3H]-Spiperone | Recombinant | |

| Serotonin | 5-HT1A | >1000 | [3H]-8-OH-DPAT | Recombinant |

| 5-HT2A | Moderate Affinity | [3H]-Ketanserin | Recombinant | |

| 5-HT2C | >1000 | [3H]-Mesulergine | Recombinant | |

| Adrenergic | α1 | Moderate Blocking Activity | - | In vitro/In vivo studies |

| Muscarinic | - | Weak Antiacetylcholine Effect | - | In vitro studies |

| Histamine | H1 | - | - | - |

Note: "Moderate Affinity" and descriptive terms are used where specific Ki values for this compound (as a racemic mixture or specific stereoisomers) were not consistently available in the public domain. The potent D2 binding (Ki < 3 nM) was observed for two of its stereoisomers.[1]

Experimental Protocols

The determination of this compound's receptor binding affinities typically involves radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[2]

Radioligand Competition Binding Assay

This is the most common method to determine the Ki of an unlabeled compound like this compound.

Objective: To determine the affinity of this compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Materials:

-

Receptor Source: Homogenates from tissues or cultured cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human receptor cDNA).

-

Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

-

Test Compound: this compound in a range of concentrations.

-

Assay Buffer: Buffer appropriate for the specific receptor binding.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Generalized Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.

-

Assay Setup: In a multi-well plate, the following are added to each well:

-

A fixed concentration of the radioligand.

-

Varying concentrations of this compound (the competitor).

-

The membrane preparation.

-

-

Incubation: The plates are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the key receptors targeted by this compound.

Experimental Workflow

The following diagram outlines the typical workflow for a radioligand competition binding assay.

Logical Relationship

This diagram illustrates the multi-faceted receptor interaction profile of this compound, leading to its overall pharmacological effect.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Measuring Mesoridazine Functional Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoridazine is a phenothiazine antipsychotic agent and a principal metabolite of thioridazine. Its therapeutic effects are primarily attributed to its potent antagonism of the dopamine D2 receptor. Understanding the functional antagonism of this compound at the D2 receptor is crucial for elucidating its mechanism of action, determining its potency, and assessing its potential for off-target effects. This document provides detailed application notes and protocols for key in vitro assays used to characterize the functional antagonism of this compound.

Key Concepts in Functional Antagonism

Functional antagonism occurs when a compound inhibits the response of a receptor to an agonist. For G-protein coupled receptors (GPCRs) like the dopamine D2 receptor, this can be measured by assessing downstream signaling events. The D2 receptor is a Gi/o-coupled receptor, and its activation by an agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Functional antagonists, such as this compound, block this agonist-induced decrease in cAMP.

Data Summary: this compound Functional Antagonism at the Dopamine D2 Receptor

The following table summarizes quantitative data for this compound's interaction with the dopamine D2 receptor, as determined by various in vitro assays.

| Parameter | Value | Assay Type | Notes | Reference |

| IC50 | 14.4 nM | Dopamine Release Assay | Antagonism of apomorphine-induced inhibition of dopamine release from rabbit striatal slices. | |

| IC50 | ≤ 10 nM | Functional Antagonism Assay | Specific functional assay not detailed in the abstract. | |

| Ki | < 3 nM | Radioligand Binding Assay | Competitive binding against a radiolabeled ligand at the D2 receptor. |

I. Radioligand Binding Assay for D2 Receptor Occupancy

Principle:

Radioligand binding assays are used to determine the affinity of a compound (in this case, this compound) for a specific receptor (dopamine D2 receptor). This is achieved by measuring the ability of the unlabeled compound to compete with a radiolabeled ligand that has high affinity and specificity for the receptor. The inhibition constant (Ki) is a measure of the affinity of the competing unlabeled ligand.

Experimental Protocol:

1. Materials:

- Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

- Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

- Unlabeled Ligand (Competitor): this compound.

- Non-specific Binding Control: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., 10 µM Haloperidol).

- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

- 96-well Plates.

- Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).

- Scintillation Counter and Scintillation Fluid.

2. Procedure:

- Prepare serial dilutions of this compound in the assay buffer.

- In a 96-well plate, add the following to each well in triplicate:

- Total Binding: Assay buffer, radioligand, and cell membranes.

- Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

- Competition Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.

- Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

- Dry the filters and place them in scintillation vials with scintillation fluid.

- Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation:

- Ki = IC50 / (1 + ([L]/Kd))

- Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay.

II. Functional cAMP Accumulation Assay

Principle:

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production. In cells expressing the Gi/o-coupled D2 receptor, an agonist like dopamine will decrease intracellular cAMP levels. This compound, as a functional antagonist, will prevent this decrease. To measure the inhibition of adenylyl cyclase, it is common to first stimulate the enzyme with forskolin, which directly activates it, and then measure the inhibitory effect of the D2 receptor agonist in the presence and absence of the antagonist.

Experimental Protocol:

1. Materials:

- Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

- Agonist: Dopamine.

- Antagonist: this compound.

- Adenylyl Cyclase Activator: Forskolin.

- Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

- Cell Culture Medium.

- Assay Buffer: e.g., HBSS with 10 mM HEPES.

- cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.

- 384-well or 96-well Plates.

2. Procedure:

- Seed the D2 receptor-expressing cells in a 96-well or 384-well plate and culture

Application Notes and Protocols: Investigating Mesoridazine in Animal Models of Schizophrenia

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of mesoridazine in preclinical animal models of schizophrenia. This document outlines the pharmacological background of this compound, details protocols for inducing schizophrenia-like phenotypes in rodents, and provides step-by-step procedures for key behavioral assays.

Introduction to this compound

This compound is a phenothiazine antipsychotic and a metabolite of thioridazine.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors.[2][3] Additionally, this compound exhibits affinity for serotonergic (5-HT2A), alpha-1 adrenergic, and to a lesser extent, muscarinic cholinergic receptors.[1][2] This receptor binding profile suggests its potential to modulate various neurotransmitter systems implicated in the pathophysiology of schizophrenia. While it was previously used for treatment-resistant schizophrenia, this compound was withdrawn from the US market in 2004 due to concerns about cardiac side effects, specifically QT prolongation.[1][4] Nevertheless, its well-characterized pharmacology makes it a valuable tool for preclinical research aimed at understanding the mechanisms of antipsychotic drug action and for validating new therapeutic targets.

Animal Models of Schizophrenia: The PCP Model

Pharmacological models are widely used to induce schizophrenia-like symptoms in rodents. The administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP), is a well-validated method for modeling a range of symptoms, including positive, negative, and cognitive deficits observed in schizophrenia.[5][6][7] Acute or sub-chronic PCP administration in rodents leads to behavioral abnormalities such as hyperlocomotion (a model for positive symptoms), social withdrawal (negative symptoms), and deficits in sensorimotor gating and recognition memory (cognitive impairments).[5][6][7]

Proposed Experimental Design

This section outlines a hypothetical study to assess the efficacy of this compound in a PCP-induced rat model of schizophrenia.

3.1. Animals:

-

Male Sprague-Dawley rats (250-300 g)

-

Group-housed (4-5 per cage) with ad libitum access to food and water.

-

Maintained on a 12-hour light/dark cycle.

-

Acclimatized to the facility for at least one week before the experiment.

3.2. Experimental Groups:

-

Vehicle Control: Saline (vehicle for PCP) + Saline (vehicle for this compound)

-

PCP Model: PCP + Saline (vehicle for this compound)

-

This compound Treatment (Low Dose): PCP + this compound (e.g., 1 mg/kg)

-

This compound Treatment (Medium Dose): PCP + this compound (e.g., 3 mg/kg)

-

This compound Treatment (High Dose): PCP + this compound (e.g., 10 mg/kg)

-

Positive Control: PCP + Haloperidol (e.g., 0.5 mg/kg)

3.3. Drug Administration:

-

PCP Induction: Sub-chronic administration of PCP (5 mg/kg, i.p.) or saline twice daily for 7 days, followed by a 7-day washout period.[8]

-

This compound Treatment: Acute administration of this compound or haloperidol (i.p.) 30-60 minutes before behavioral testing.

Experimental Protocols

4.1. Prepulse Inhibition (PPI) of Acoustic Startle

The PPI test assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.[9][10]

4.1.1. Apparatus:

-

A startle chamber consisting of a Plexiglas cylinder mounted on a platform inside a sound-attenuated cabinet.

-

A high-frequency loudspeaker to deliver acoustic stimuli.

-

A piezoelectric accelerometer to detect and transduce the startle response.

4.1.2. Protocol:

-

Habituation: Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65 dB).[10]

-

Stimuli: The test session consists of multiple trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms duration).

-

Prepulse-alone trials: A weak, non-startling stimulus (e.g., 75 dB, 20 ms duration).

-

Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.

-

-

Data Collection: The startle amplitude is recorded for each trial.

-

Calculation: PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100%.

4.2. Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia.[11][12]

4.2.1. Apparatus:

-

An open-field arena (e.g., 50 cm x 50 cm x 40 cm).

-

A set of three distinct objects that are heavy enough not to be displaced by the rats.

4.2.2. Protocol:

-

Habituation: On day 1, allow each rat to freely explore the empty arena for 10 minutes.

-

Familiarization Phase (Day 2): Place two identical objects in the arena and allow the rat to explore for 5-10 minutes. Record the time spent exploring each object.

-

Test Phase (Day 2, after a retention interval of e.g., 1 hour): Replace one of the familiar objects with a novel object. Place the rat back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar and novel objects.

-

Data Analysis: Calculate the discrimination index: (time exploring novel object - time exploring familiar object) / (total exploration time).

Hypothetical Data Presentation

Table 1: Effect of this compound on Prepulse Inhibition in PCP-Treated Rats

| Treatment Group | N | % PPI (Mean ± SEM) |

| Vehicle Control | 10 | 65.2 ± 4.1 |

| PCP Model | 10 | 32.5 ± 3.8 |

| PCP + this compound (1 mg/kg) | 10 | 45.8 ± 4.5# |

| PCP + this compound (3 mg/kg) | 10 | 58.1 ± 5.2## |

| PCP + this compound (10 mg/kg) | 10 | 62.7 ± 4.9## |

| PCP + Haloperidol (0.5 mg/kg) | 10 | 59.5 ± 5.0## |

| p < 0.05 compared to Vehicle Control; #p < 0.05, ##p < 0.01 compared to PCP Model |

Table 2: Effect of this compound on Novel Object Recognition in PCP-Treated Rats

| Treatment Group | N | Discrimination Index (Mean ± SEM) |

| Vehicle Control | 10 | 0.45 ± 0.05 |

| PCP Model | 10 | 0.08 ± 0.03 |

| PCP + this compound (1 mg/kg) | 10 | 0.21 ± 0.04# |

| PCP + this compound (3 mg/kg) | 10 | 0.35 ± 0.06## |

| PCP + this compound (10 mg/kg) | 10 | 0.41 ± 0.05## |

| PCP + Haloperidol (0.5 mg/kg) | 10 | 0.38 ± 0.06## |

| p < 0.05 compared to Vehicle Control; #p < 0.05, ##p < 0.01 compared to PCP Model |

Mandatory Visualizations

Caption: this compound's primary mechanism of action.

Caption: Experimental workflow for evaluating this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pure.psu.edu [pure.psu.edu]

- 4. mdpi.com [mdpi.com]

- 5. acnp.org [acnp.org]

- 6. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]

- 8. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]

- 9. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Gas-Liquid Chromatography Analysis of Mesoridazine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoridazine is a phenothiazine antipsychotic and a principal active metabolite of thioridazine. The monitoring of this compound and its primary active metabolite, sulforidazine, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. Gas-liquid chromatography (GLC) offers a robust and reliable method for the separation and quantification of these compounds. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using GLC.

Metabolic Pathway of this compound

This compound is formed through the metabolism of thioridazine and is further metabolized to sulforidazine. Understanding this pathway is essential for interpreting analytical results.

Caption: Metabolic pathway of Thioridazine to this compound and Sulforidazine.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Plasma

This protocol details a common liquid-liquid extraction (LLE) procedure for the isolation of this compound and its metabolites from plasma samples prior to GLC analysis.

Materials:

-

Plasma samples

-

Internal Standard (IS) solution (e.g., a structurally related phenothiazine not present in the sample)

-

1 M Sodium hydroxide (NaOH)

-

Extraction solvent: n-Heptane containing 1.5% isoamyl alcohol (v/v)

-

0.1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Nitrogen gas source for evaporation

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 1.0 mL of plasma in a centrifuge tube, add a known amount of the internal standard.

-

Add 0.5 mL of 1 M NaOH to alkalinize the sample. Vortex for 30 seconds.

-

Add 5.0 mL of the extraction solvent (n-heptane:isoamyl alcohol).

-

Cap the tube and vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean centrifuge tube.

-

Add 2.0 mL of 0.1 M HCl to the organic extract.

-

Vortex for 2 minutes to back-extract the analytes into the acidic aqueous phase.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Discard the upper organic layer.

-

Wash the aqueous phase by adding 2.0 mL of the extraction solvent, vortexing for 1 minute, and centrifuging for 5 minutes. Discard the organic wash.

-

Transfer the acidic aqueous phase to a clean tube and add 0.5 mL of 1 M NaOH to make it alkaline.

-

Add 100 µL of ethyl acetate for the final extraction.

-

Vortex for 2 minutes and centrifuge for 5 minutes.

-

Carefully transfer the upper ethyl acetate layer to a clean, conical tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in a small, known volume of ethyl acetate (e.g., 25 µL) for injection into the GLC system.

Gas-Liquid Chromatography (GLC) Conditions

The following are typical GLC conditions for the analysis of this compound and its metabolites. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | Agilent 6890 or equivalent with a Nitrogen-Phosphorus Detector (NPD) |

| Column | 3% SE-30 on 80/100 Gas-Chrom Q, 1.8 m x 2 mm ID, glass |

| Carrier Gas | Helium or Nitrogen, at a flow rate of 30 mL/min |

| Injector Temperature | 260°C |

| Detector Temperature | 300°C |

| Oven Temperature Program | Isothermal at 250°C |

| Injection Volume | 1-2 µL |

Quantitative Data

The following tables summarize expected quantitative data for the GLC analysis of this compound and its metabolites. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Retention Times

| Compound | Retention Time (minutes) |

| This compound | ~ 4.5 |

| Sulforidazine | ~ 6.2 |

| Internal Standard | Varies |

Table 2: Method Validation Parameters

| Parameter | This compound | Sulforidazine |

| Linear Range (ng/mL) | 10 - 500 | 10 - 500 |

| Recovery (%) | > 85 | > 80 |

| Limit of Detection (LOD) (ng/mL) | 5 | 5 |

| Limit of Quantification (LOQ) (ng/mL) | 10 | 10 |

| Intra-day Precision (%RSD) | < 10 | < 10 |

| Inter-day Precision (%RSD) | < 15 | < 15 |

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the GLC analysis of this compound metabolites.

Caption: Workflow for the GLC analysis of this compound metabolites from plasma.

Discussion

The described GLC method with NPD detection provides a sensitive and specific approach for the quantification of this compound and its metabolite, sulforidazine, in plasma. The use of a nitrogen-phosphorus detector is advantageous due to its high selectivity for nitrogen-containing compounds like phenothiazines, thereby reducing interference from matrix components.

The liquid-liquid extraction protocol is a critical step for isolating the analytes from the complex biological matrix. The back-extraction step further purifies the sample, leading to cleaner chromatograms and improved analytical performance. While derivatization can sometimes be necessary for the GC analysis of metabolites, this protocol for this compound and sulforidazine typically does not require a derivatization step, simplifying the overall procedure.

It is essential to validate the method in the laboratory where it will be used, including establishing linearity, accuracy, precision, and recovery, to ensure reliable results. The use of a suitable internal standard is crucial for correcting for variations in extraction efficiency and injection volume.

Application Notes and Protocols: Assessing Mesoridazine's Effects on Motor Activity in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for assessing the effects of Mesoridazine, a phenothiazine-class antipsychotic, on the motor activity of mice. The protocols focus on two standard behavioral assays: the Open-Field Test for spontaneous locomotor activity and the Rotarod Test for motor coordination and balance.

Introduction

This compound, a metabolite of thioridazine, functions primarily as a dopamine D2 receptor antagonist.[1] This antagonism in the nigrostriatal pathway is hypothesized to mediate its effects on motor function.[2] Pharmacological studies have established that this compound, like other phenothiazines, inhibits spontaneous motor activity in mice.[1] These protocols are designed to quantify such effects in a dose-dependent manner, providing crucial data for preclinical assessment.

Data Presentation

Due to the limited availability of specific public data on the dose-response of this compound in mouse motor activity tests, the following tables present illustrative data consistent with the known effects of phenothiazine antipsychotics, which typically induce a dose-dependent reduction in motor activity.

Table 1: Illustrative Dose-Response Effects of this compound on Locomotor Activity in the Open-Field Test

| Treatment Group (mg/kg, i.p.) | Total Distance Traveled (cm, mean ± SEM) | Rearing Frequency (counts, mean ± SEM) | Time in Center Zone (s, mean ± SEM) |

| Vehicle (Saline) | 2500 ± 150 | 45 ± 5 | 30 ± 4 |

| This compound (1.0) | 2100 ± 130 | 35 ± 4 | 25 ± 3 |

| This compound (3.0) | 1500 ± 110 | 20 ± 3 | 18 ± 2 |

| This compound (10.0) | 800 ± 90 | 8 ± 2 | 10 ± 2 |

Table 2: Illustrative Dose-Response Effects of this compound on Motor Coordination in the Rotarod Test

| Treatment Group (mg/kg, i.p.) | Latency to Fall (s, mean ± SEM) - Trial 1 | Latency to Fall (s, mean ± SEM) - Trial 2 | Latency to Fall (s, mean ± SEM) - Trial 3 |

| Vehicle (Saline) | 150 ± 12 | 165 ± 14 | 180 ± 15 |

| This compound (1.0) | 130 ± 11 | 145 ± 12 | 160 ± 13 |

| This compound (3.0) | 90 ± 9 | 105 ± 10 | 115 ± 11 |

| This compound (10.0) | 50 ± 7 | 60 ± 8 | 70 ± 9 |

Signaling Pathway

This compound's primary mechanism of action involves the blockade of dopamine D2 receptors. In the nigrostriatal pathway, which is crucial for motor control, dopamine released from substantia nigra neurons typically modulates the activity of medium spiny neurons in the striatum. By antagonizing D2 receptors, this compound disrupts this signaling cascade, leading to alterations in motor function.

This compound's antagonism of the D2 receptor disrupts normal dopaminergic signaling.

Experimental Protocols

Open-Field Test

This test assesses spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment.

Materials:

-

Open-field apparatus (e.g., a 40 cm x 40 cm x 30 cm arena made of non-reflective material)

-

Video tracking software (e.g., EthoVision XT, ANY-maze)

-

This compound solution

-

Vehicle (e.g., sterile saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle via i.p. injection at the desired doses. A typical waiting period before testing is 30 minutes to allow for drug absorption.

-

Test Initiation: Gently place a single mouse into the center of the open-field arena.

-

Data Recording: Record the mouse's activity for a predefined period, typically 10-30 minutes, using the video tracking software.

-

Parameters to Measure:

-

Total Distance Traveled: The total distance the mouse moves within the arena.

-

Rearing Frequency: The number of times the mouse stands on its hind legs.

-

Time in Center Zone: The amount of time the mouse spends in the central, more anxiogenic, area of the arena versus the periphery.

-

Grooming Duration and Frequency: Time spent and instances of self-grooming.

-

-

Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Workflow for the Open-Field Test.

Rotarod Test

This test evaluates motor coordination, balance, and motor learning.

Materials:

-

Accelerating rotarod apparatus for mice

-

This compound solution

-

Vehicle (e.g., sterile saline)

-

Syringes and needles for i.p. injection

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Acclimation and Training:

-

Acclimate mice to the testing room for at least 60 minutes.

-

Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Each training session should consist of 3-4 trials with a 15-20 minute inter-trial interval. The rod should accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

-

-

Drug Administration: On the test day, administer this compound or vehicle via i.p. injection at the desired doses 30 minutes before the first trial.

-

Test Protocol:

-

Place the mouse on the rotating rod at its starting speed.

-

Initiate the acceleration protocol.

-

Record the latency to fall off the rod. A fall is defined as the mouse falling onto the platform below or clinging to the rod and making one full passive rotation.

-

Conduct 3 trials with a 15-20 minute inter-trial interval.

-

-

Data Analysis: The primary measure is the latency to fall in seconds for each trial. The average latency across the trials can be calculated for each animal.

-

Cleaning: Clean the rod with 70% ethanol between each mouse.

Workflow for the Rotarod Test.

References

- 1. Effects of thioridazine on apomorphine-elicited stereotypic behavior and motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Addressing Off-Target Effects of Mesoridazine in Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of Mesoridazine in their experiments.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Experimental Results

Unexpected results, such as unanticipated cellular responses or high variability between experiments, can often be attributed to this compound's off-target activities.

Initial Assessment:

-

Review Literature: Familiarize yourself with the known on- and off-target binding profile of this compound.

-

Concentration Check: Ensure the concentration of this compound used is appropriate for selectively targeting the dopamine D2 receptor while minimizing off-target effects.

-

Control Experiments: Include appropriate positive and negative controls in your experimental design to help isolate the cause of the unexpected results.

Quantitative Data: this compound Binding Affinity Profile

The following table summarizes the binding affinities (Ki in nM) and inhibitory concentrations (IC50 in nM) of this compound for its primary target and key off-targets. A lower value indicates a higher affinity.

| Target | Ki (nM) | IC50 (nM) | Target Type | Potential Off-Target Effect |

| Dopamine D2 Receptor | < 3[1] | ≤ 10[1] | On-Target (Antagonist) | Therapeutic antipsychotic effect |

| Dopamine D3 Receptor | Moderate Affinity[1] | - | Off-Target (Antagonist) | Contribution to antipsychotic effect, potential for mood-related side effects |

| Serotonin 5-HT2A Receptor | Moderate Affinity[1] | - | Off-Target (Antagonist) | May contribute to atypical antipsychotic properties, potential effects on mood and cognition |